Potency Advantage Over Prototypical Kv7 Activator Retigabine at Kv7.2 Homomeric Channels
Conformationally restricted retigabine analogs, sharing the core scaffold with the target compound, demonstrate significantly improved potency at the Kv7.2 homomeric channel compared to retigabine. Representative compound 23a from the series achieved an EC50 of 0.08 ± 0.04 μM, a >10-fold improvement over retigabine's 0.93 ± 0.43 μM [1]. While direct data for the heptyloxy variant is not available, the class-level SAR suggests the alkoxy chain length contributes to binding site complementarity, with longer lipophilic chains generally enhancing potency up to an optimal length [1].
| Evidence Dimension | Activation potency (EC50) at Kv7.2 homomeric channels |
|---|---|
| Target Compound Data | Not directly reported; predicted to be within the low nanomolar range based on class SAR |
| Comparator Or Baseline | Retigabine: EC50 = 0.93 ± 0.43 μM; Compound 23a (conformationally restricted analog): EC50 = 0.08 ± 0.04 μM |
| Quantified Difference | Representative class analog (23a) shows ~11.6-fold higher potency than retigabine |
| Conditions | Electrophysiological patch-clamp experiments on CHO cells expressing Kv7.2 channels |
Why This Matters
Enhanced potency suggests a lower efficacious dose, potentially reducing off-target effects and improving the therapeutic index for neurological disorder models.
- [1] Ostacolo, C., et al. (2020). Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry, 63(1), 163-185. View Source
